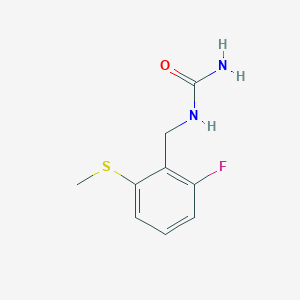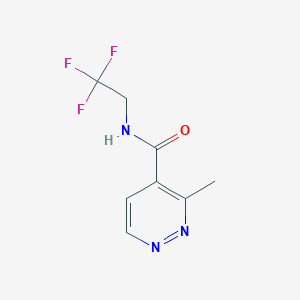
3-methyl-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide typically involves the reaction of 3-methylpyridazine-4-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once bound to its target, the compound can modulate the activity of the enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2,2,2-trifluoroethyl)benzamide
- N-(2,2,2-trifluoroethyl)isatin ketimine
- 2,2,2-trifluoroethyl methacrylate
Uniqueness
3-methyl-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide is unique due to the presence of both a trifluoroethyl group and a pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the pyridazine ring provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
3-methyl-N-(2,2,2-trifluoroethyl)pyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-5-6(2-3-13-14-5)7(15)12-4-8(9,10)11/h2-3H,4H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOAWTZYMQCHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
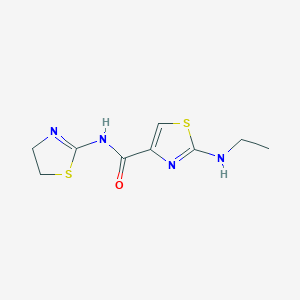
![2-[Butan-2-yl-(3-methylcyclobutanecarbonyl)amino]acetic acid](/img/structure/B7049008.png)
![3-iodo-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7049009.png)
![N-[(4-methylsulfanyloxan-4-yl)methyl]pyrazin-2-amine](/img/structure/B7049014.png)
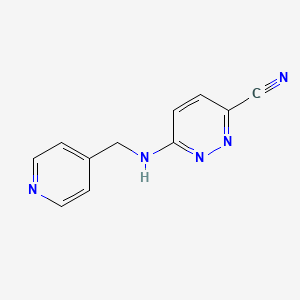
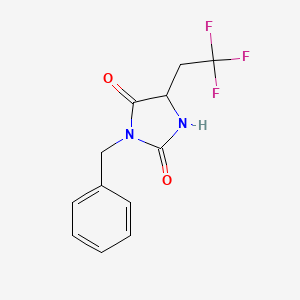
![(1S,6R)-N-(1H-imidazol-2-ylmethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B7049045.png)
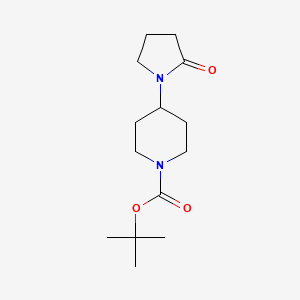
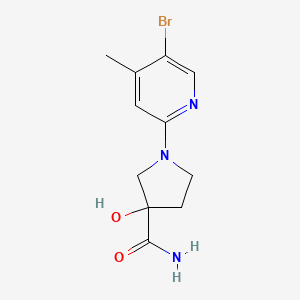
![3-Amino-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid;hydrochloride](/img/structure/B7049066.png)
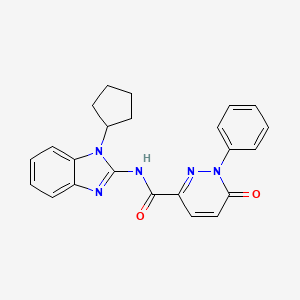
![3-[[(1R,6S)-2-bicyclo[4.1.0]heptanyl]amino]-2-methylpropanenitrile](/img/structure/B7049077.png)
![1-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-(1,3-thiazol-4-ylmethyl)methanamine](/img/structure/B7049098.png)
